An In-depth Technical Guide to 1-(Benzo[d]thiazol-5-yl)ethanone
An In-depth Technical Guide to 1-(Benzo[d]thiazol-5-yl)ethanone
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(Benzo[d]thiazol-5-yl)ethanone, a heterocyclic ketone of interest to researchers in medicinal chemistry and drug discovery. This document details the compound's structure, identifiers, and computed properties. It also presents a plausible synthetic route and discusses the potential biological activities of this class of compounds, supported by visualizations of a representative experimental workflow and a hypothetical signaling pathway.
Chemical Identity and Physical Properties
Table 1: Compound Identifiers [1]
| Identifier | Value |
| IUPAC Name | 1-(1,3-benzothiazol-5-yl)ethanone |
| CAS Number | 90347-90-3 |
| Molecular Formula | C₉H₇NOS |
| Canonical SMILES | CC(=O)C1=CC2=C(C=C1)SC=N2 |
| InChI | InChI=1S/C9H7NOS/c1-6(11)7-2-3-9-8(4-7)10-5-12-9/h2-5H,1H3 |
| InChIKey | FCKINXPLWQMSSB-UHFFFAOYSA-N |
Table 2: Computed Physicochemical Properties [1]
| Property | Value |
| Molecular Weight | 177.22 g/mol |
| Exact Mass | 177.02483502 Da |
| XLogP3 | 1.7 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 58.2 Ų |
| Heavy Atom Count | 12 |
Synthesis and Characterization
A specific, detailed experimental protocol for the synthesis of 1-(Benzo[d]thiazol-5-yl)ethanone is not widely published. However, a plausible synthetic route can be derived from general methods for the synthesis of benzothiazole derivatives. One common and effective method is the condensation of a substituted 2-aminothiophenol with an appropriate carboxylic acid or its derivative.
Experimental Protocol: Plausible Synthesis of 1-(Benzo[d]thiazol-5-yl)ethanone
This protocol describes a potential two-step synthesis starting from 4-amino-3-mercaptobenzoic acid.
Step 1: Acetylation of 4-amino-3-mercaptobenzoic acid
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In a round-bottom flask, dissolve 4-amino-3-mercaptobenzoic acid in a suitable solvent such as acetic anhydride.
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Heat the mixture under reflux for a specified period to allow for the acetylation of the amino group.
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After the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the acetylated product.
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Filter the precipitate, wash it with water, and dry it to obtain 4-acetamido-3-mercaptobenzoic acid.
Step 2: Cyclization to form 1-(Benzo[d]thiazol-5-yl)ethanone
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The acetylated intermediate is then subjected to a cyclization reaction. This can be achieved by heating the compound, possibly in the presence of a dehydrating agent or a catalyst, to promote the intramolecular condensation between the thiol group and the acetylated amino group, followed by decarboxylation.
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The reaction mixture is worked up by neutralization and extraction with an organic solvent.
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The crude product is purified by column chromatography on silica gel to yield pure 1-(Benzo[d]thiazol-5-yl)ethanone.
Characterization:
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:
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¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the positions of the substituents on the benzothiazole ring.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl group of the ketone and the C=N bond of the thiazole ring.
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Melting Point Analysis: To assess the purity of the final compound.
The following diagram illustrates a general workflow for the synthesis and characterization of 1-(Benzo[d]thiazol-5-yl)ethanone.
Caption: General workflow for the synthesis and characterization of 1-(Benzo[d]thiazol-5-yl)ethanone.
Biological Activity and Potential Signaling Pathways
Benzothiazole derivatives are a well-known class of heterocyclic compounds with a broad spectrum of biological activities. Numerous studies have demonstrated their potential as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents. The specific biological targets of 1-(Benzo[d]thiazol-5-yl)ethanone have not been elucidated. However, based on the activities of structurally related compounds, it is plausible that this molecule could interact with various cellular pathways implicated in disease.
For instance, many benzothiazole-containing compounds exhibit anticancer properties by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival. A hypothetical signaling pathway that could be targeted by a benzothiazole derivative is the epidermal growth factor receptor (EGFR) signaling cascade, which is often dysregulated in cancer.
The following diagram illustrates a simplified representation of a kinase signaling pathway that could be inhibited by a benzothiazole derivative.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a benzothiazole derivative.
Conclusion
1-(Benzo[d]thiazol-5-yl)ethanone is a heterocyclic compound with potential for further investigation in the field of drug discovery. While experimental data on its physical and biological properties are limited, this guide provides a foundational understanding of its chemical nature, a plausible synthetic approach, and an indication of its potential therapeutic relevance based on the broader class of benzothiazole compounds. Further experimental studies are warranted to fully characterize this molecule and explore its biological activities.
